molecular formula C15H22N2O4 B15229892 tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate

tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate

Cat. No.: B15229892
M. Wt: 294.35 g/mol
InChI Key: XANHDIJNDGUGBV-UHFFFAOYSA-N
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Description

tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate is a carbamate derivative featuring a benzyl core substituted with a methoxymethyl carbamoyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is structurally analogous to intermediates used in medicinal chemistry for drug discovery, particularly in the synthesis of protease inhibitors, protein degraders (e.g., PROTACs), and covalent inhibitors.

Properties

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl N-[[4-(methoxymethylcarbamoyl)phenyl]methyl]carbamate

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)16-9-11-5-7-12(8-6-11)13(18)17-10-20-4/h5-8H,9-10H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

XANHDIJNDGUGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their substituents, reactivity, and applications based on the evidence:

Table 1: Structural and Functional Comparison of Benzylcarbamate Derivatives

Compound Name Substituent Molecular Weight Key Reactivity/Properties Applications/Notes References
tert-Butyl 4-((methoxymethyl)carbamoyl)benzylcarbamate Methoxymethyl carbamoyl Not provided High stability; hydrogen-bond donor/acceptor Hypothesized: Drug intermediates, PROTACs N/A
tert-Butyl 4-(bromomethyl)benzylcarbamate Bromomethyl 300.15 (C₁₃H₁₆BrNO₂) Nucleophilic substitution (e.g., alkylation) Intermediate for purine derivatives , cross-coupling reactions
tert-Butyl 4-formylbenzylcarbamate Formyl 235.28 (C₁₃H₁₇NO₃) Aldehyde reactivity (e.g., Schiff base formation) Bioconjugation, linker chemistry
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate 4-Methylpiperazine 305.42 (C₁₇H₂₇N₃O₂) Basic nitrogen for solubility/bioavailability Protein degrader building blocks
tert-Butyl 4-(aminomethyl)benzylcarbamate Aminomethyl 236.29 (C₁₃H₂₀N₂O₂) Acylation, reductive amination Precursor for acetylated derivatives
tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate 4-Methylthiazole 320.38 (C₁₆H₂₀N₂O₂S) Bioactive heterocycle Validated in Western blotting for protein modulation

Key Findings:

Reactivity and Synthetic Utility :

  • Bromomethyl derivatives (e.g., tert-butyl 4-(bromomethyl)benzylcarbamate) are pivotal intermediates for alkylation or cross-coupling reactions, as demonstrated in the synthesis of purine conjugates (51% yield, ) .
  • Formyl-substituted analogs (e.g., tert-butyl 4-formylbenzylcarbamate) enable conjugation via aldehyde-specific reactions (e.g., oxime ligation), critical for bioconjugation strategies .

Biological Relevance :

  • The 4-methylthiazole substituent in tert-butyl 4-(4-methylthiazol-5-yl)benzylcarbamate demonstrates measurable bioactivity in protein degradation assays, suggesting heterocyclic substituents enhance target engagement .
  • Piperazine-containing derivatives (e.g., tert-butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate) improve solubility and pharmacokinetic profiles, making them preferred in PROTAC design .

Stability and Functional Group Effects: Methoxymethyl carbamoyl groups (target compound) likely balance stability and hydrogen-bonding capacity, contrasting with reactive aldehydes or bromides. Boc-protected aminomethyl derivatives (e.g., tert-butyl 4-(aminomethyl)benzylcarbamate) are prone to acylation, enabling diversification into amide or urea derivatives .

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